Methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is a complex organic compound notable for its diverse structural features and potential applications in medicinal chemistry. This compound includes a cyclohexyl ring, a pyrimidine moiety, and a methyl ester functional group, which contribute to its unique properties and functionalities. The presence of the dichloro and hydroxyethyl groups further enhances its chemical profile, making it a subject of interest for research and development.
The compound can be sourced from various chemical suppliers and is often discussed in the context of pharmaceutical research due to its potential therapeutic applications. Detailed synthesis methods and structural characteristics are documented in scientific literature and patent filings, highlighting its relevance in drug development.
Methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate can be classified as an organic compound with the following characteristics:
The synthesis of methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate typically involves several multi-step organic reactions.
The molecular structure of methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate can be described as follows:
| Property | Value |
|---|---|
| IUPAC Name | methyl 2-[4-[4-[(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carbonyl)amino]phenyl]cyclohexyl]acetate |
| InChI | InChI=1S/C22H25Cl2N3O4/c1-31-18(29)12-14-2-4-15(5-3-14)16-6-8-17(9-7-16)27(10-11-28)22(30)19-20(23)25-13-26-21(19)24/h6-9,13-15,28H,2-5,10-12H2,1H3 |
| InChI Key | QSFWXZFUSUIIFC-UHFFFAOYSA-N |
The structure features multiple functional groups that contribute to its chemical behavior and interactions within biological systems.
Methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is expected to undergo various chemical reactions typical for esters and amides:
The mechanism of action for methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate is likely tied to its interactions with biological targets such as enzymes or receptors involved in cellular signaling pathways.
The physical properties of methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate include:
| Property | Value |
|---|---|
| Appearance | White to off-white solid |
| Solubility | Soluble in organic solvents; limited solubility in water |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Chemical properties include susceptibility to hydrolysis under acidic conditions and reactivity towards nucleophiles due to the presence of electrophilic centers.
Methyl 2-((1R,4R)-4-(4-(4,6-dichloro-N-(2-hydroxyethyl)pyrimidine-5-carboxamido)phenyl)cyclohexyl)acetate has potential applications in various scientific fields:
This compound exemplifies how intricate molecular designs can lead to significant advancements in medicinal chemistry and related fields.
CAS No.: 444811-29-4
CAS No.: 16899-07-3
CAS No.: 67707-87-3
CAS No.: